3-(4,6-Dichloro-2-methyl-1H-indol-3-yl)propan-1-amine hydrochloride
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Overview
Description
3-(4,6-Dichloro-2-methyl-1H-indol-3-yl)propan-1-amine hydrochloride is a synthetic compound belonging to the indole class of organic compounds. Indoles are significant heterocyclic systems found in many natural products and drugs, playing a crucial role in cell biology . This compound is characterized by the presence of a dichloro-substituted indole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Dichloro-2-methyl-1H-indol-3-yl)propan-1-amine hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method involves the reaction of phenylhydrazine hydrochloride with a ketone or aldehyde under acidic conditions, such as methanesulfonic acid in methanol, to yield the indole derivative .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis, starting from readily available precursors. The process includes the installation of the gramine side chain using N,N-dimethylmethylene ammonium chloride in acetic acid, followed by elimination of the tosyl masking group .
Chemical Reactions Analysis
Types of Reactions
3-(4,6-Dichloro-2-methyl-1H-indol-3-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-(4,6-Dichloro-2-methyl-1H-indol-3-yl)propan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4,6-Dichloro-2-methyl-1H-indol-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The compound may act as an inhibitor or activator of specific enzymes, modulating cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole backbone.
Uniqueness
3-(4,6-Dichloro-2-methyl-1H-indol-3-yl)propan-1-amine hydrochloride is unique due to its dichloro-substituted indole ring, which imparts distinct chemical and biological properties. This structural modification enhances its reactivity and potential therapeutic applications compared to other indole derivatives .
Properties
CAS No. |
2055840-42-9 |
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Molecular Formula |
C12H15Cl3N2 |
Molecular Weight |
293.6 g/mol |
IUPAC Name |
3-(4,6-dichloro-2-methyl-1H-indol-3-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H14Cl2N2.ClH/c1-7-9(3-2-4-15)12-10(14)5-8(13)6-11(12)16-7;/h5-6,16H,2-4,15H2,1H3;1H |
InChI Key |
XHEALNXVHOJJDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2Cl)Cl)CCCN.Cl |
Origin of Product |
United States |
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